molecular formula C9H6BrIN2O2 B13085057 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid

2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid

Cat. No.: B13085057
M. Wt: 380.96 g/mol
InChI Key: IADUHOKBDNZJTJ-UHFFFAOYSA-N
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Description

2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid is a heterocyclic compound that contains both bromine and iodine atoms It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid typically involves the formation of the indazole core followed by the introduction of bromine and iodine atoms. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Transition metal-catalyzed reactions, such as those involving copper or palladium catalysts, can be employed to achieve efficient synthesis . These methods often involve the use of solvents like dimethyl sulfoxide (DMSO) and specific reaction conditions to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The indazole core can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide (NaI) and potassium carbonate (K2CO3) can be used for halogen exchange reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of derivatives with different functional groups, while oxidation and reduction reactions can yield various oxidized or reduced forms of the compound.

Scientific Research Applications

2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can enhance the compound’s ability to bind to certain proteins or enzymes, thereby modulating their activity. The indazole core can interact with various biological targets, leading to effects such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(6-Bromo-1H-indazol-3-yl)acetic acid: Similar structure but lacks the iodine atom.

    2-(6-Iodo-1H-indazol-3-yl)acetic acid: Similar structure but lacks the bromine atom.

    1H-Indazole-3-acetic acid: Lacks both bromine and iodine atoms.

Uniqueness

The presence of both bromine and iodine atoms in 2-(6-Bromo-3-iodo-1H-indazol-4-yl)acetic acid makes it unique compared to other similar compounds

Properties

Molecular Formula

C9H6BrIN2O2

Molecular Weight

380.96 g/mol

IUPAC Name

2-(6-bromo-3-iodo-2H-indazol-4-yl)acetic acid

InChI

InChI=1S/C9H6BrIN2O2/c10-5-1-4(2-7(14)15)8-6(3-5)12-13-9(8)11/h1,3H,2H2,(H,12,13)(H,14,15)

InChI Key

IADUHOKBDNZJTJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)I)CC(=O)O)Br

Origin of Product

United States

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